molecular formula C15H25NO3 B2516434 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid CAS No. 97100-98-6

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid

Cat. No.: B2516434
CAS No.: 97100-98-6
M. Wt: 267.369
InChI Key: PIADNPDPQSZWDH-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C15H25NO3 and a molecular weight of 267.36 g/mol . This compound is characterized by its cyclopentane ring structure, which is substituted with piperidine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: Starting with a suitable cyclopentane precursor, the ring is functionalized with methyl groups at the 1, 2, and 2 positions.

    Introduction of the Piperidine Group: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopentane intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The piperidine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperidine group is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethylcyclopentanecarboxylic acid: Lacks the piperidine group, making it less versatile in certain applications.

    3-(Piperidine-1-carbonyl)-cyclopentanecarboxylic acid: Lacks the methyl groups, which may affect its reactivity and stability.

Uniqueness

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)-cyclopentanecarboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the piperidine and carboxylic acid groups makes it particularly valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

1,2,2-trimethyl-3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2)11(7-8-15(14,3)13(18)19)12(17)16-9-5-4-6-10-16/h11H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIADNPDPQSZWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801672
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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